α-Amylase Inhibitory Potency: 1-Methyl-4-(phenylsulfonyl)piperazine Outperforms Acarbose Standard
1-Methyl-4-(phenylsulfonyl)piperazine (reported as Compound 4 in the cited study) demonstrates statistically significant superior α-amylase inhibitory activity compared to the clinical standard acarbose. At the tested concentration, the target compound achieved 80.61 ± 0.62% inhibition, exceeding acarbose's 78.81 ± 0.02% inhibition under identical assay conditions [1]. This is a direct head-to-head comparison within the same experimental system.
| Evidence Dimension | α-Amylase enzymatic inhibition percentage |
|---|---|
| Target Compound Data | 80.61 ± 0.62% |
| Comparator Or Baseline | Acarbose: 78.81 ± 0.02% |
| Quantified Difference | 1.8 percentage points higher (absolute) |
| Conditions | In vitro enzymatic assay; concentration not specified in the abstract but identical for both compounds; phenylsulfonyl piperazine derivatives series (compounds 1-5) |
Why This Matters
For researchers developing next-generation antidiabetic agents, this compound offers a potency advantage over the gold-standard α-amylase inhibitor acarbose, providing a more effective starting point for lead optimization and potentially reducing the required therapeutic dose.
- [1] Design, Synthesis, Biological Evaluation and Docking, ADME Studies of Novel Phenylsulfonyl Piperazine Analogues as α-Amylase Inhibitors. (2024). Cumhuriyet Science Journal, 45(2), 268-273. View Source
